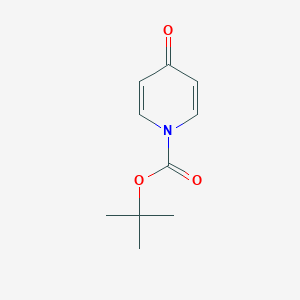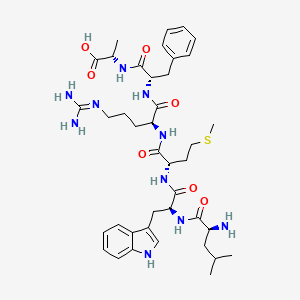
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
This compound is a derivative of indole, which is a heterocyclic compound that is important in many biological processes. The trifluoromethyl group and the carboxylate ester could potentially alter the properties of the indole core, affecting its reactivity, acidity, and interactions with other molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the formation of the carboxylate ester. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation . The formation of the carboxylate ester could be achieved through a reaction with an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative, which could affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is known to be a good leaving group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester. The trifluoromethyl group is highly electronegative and could increase the polarity of the molecule .Scientific Research Applications
Chemical Synthesis and Modifications
Ethyl indole-2-carboxylate and its derivatives have been extensively studied in the context of chemical synthesis. Murakami et al. (1985) described a method for the C-3 acylation of ethyl indole-2-carboxylates, yielding corresponding ethyl 3-acylindole-2-carboxylates. This process demonstrates the reactivity and versatility of ethyl indole derivatives in organic synthesis (Murakami et al., 1985). Similarly, Beccalli et al. (1994) showed the transformation of indol-2(3H)-ones into ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, further highlighting the potential of these compounds in synthetic applications (Beccalli et al., 1994).
Medical Chemistry and Drug Development
Ethyl indole derivatives, including those with trifluoromethyl groups, have been investigated for their potential in medical chemistry. Fahrenholtz et al. (1979) synthesized indoles with the 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl side chain, finding applications in inhibiting prostaglandin synthetase and platelet aggregation (Fahrenholtz et al., 1979).
Novel Indole Synthesis Techniques
Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, showcasing the utility of these compounds in generating diverse indole structures (Tani et al., 1996).
Intermediates in Organic Synthesis
Ethyl indole derivatives have been employed as valuable intermediates in organic synthesis. Pete et al. (2006) prepared ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, demonstrating their role as intermediates in the synthesis of complex organic compounds (Pete et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various targets such as peripheral sensory trigeminal nerves and lipid kinases involved in cell proliferation, apoptosis, motility, and cell invasion .
Mode of Action
For instance, some act as non-competitive antagonists of certain receptors , while others inhibit specific enzymes .
Biochemical Pathways
For example, some are known to inhibit the mitochondrial respiratory chain, blocking electron transport . Others are used as substrates for monitoring Cytochrome P450 activity .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the lipophilicity of the compound , which may affect its bioavailability.
Result of Action
Compounds containing trifluoromethyl groups have been associated with various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
The action, efficacy, and stability of ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, some herbicides with trifluoromethyl groups act better when soil humidity is between high and elevated
properties
IUPAC Name |
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-7-4-3-5-8(10(7)16-9)12(13,14)15/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEKRDDKYZAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565382 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
CAS RN |
154422-28-3 | |
| Record name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





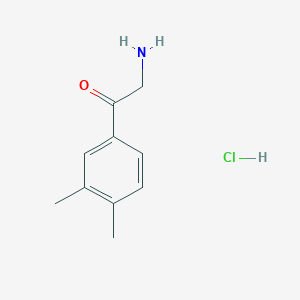
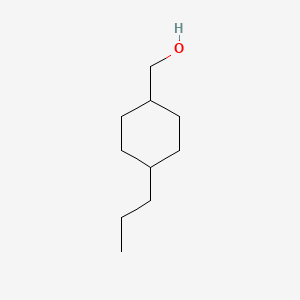
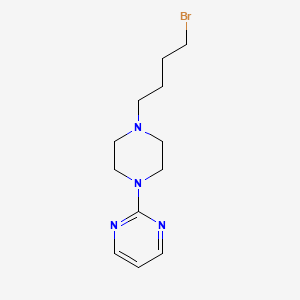
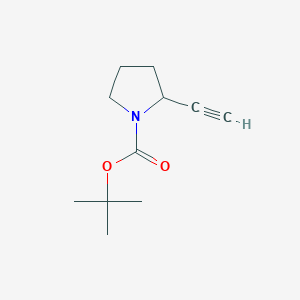
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
